molecular formula C22H16N2O3 B4409120 4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No. B4409120
M. Wt: 356.4 g/mol
InChI Key: NLCCDOJEYKERMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide, also known as MBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule inhibitor that targets a specific protein involved in various biological processes.

Mechanism of Action

4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide inhibits the activity of a specific protein known as PARP-1. PARP-1 is involved in various biological processes, including DNA repair, cell death, and inflammation. Inhibition of PARP-1 activity leads to the accumulation of DNA damage, which ultimately leads to cell death. This mechanism of action makes this compound a potential therapeutic agent for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PARP-1, leading to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several advantages for lab experiments. It has a well-defined mechanism of action, making it a valuable tool for studying the role of PARP-1 in various biological processes. Additionally, this compound has a low toxicity profile, making it a safe tool for in vitro and in vivo experiments. However, the synthesis of this compound is relatively complex, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the study of 4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide. One potential direction is the development of this compound derivatives that have improved potency and selectivity. Another potential direction is the study of this compound in combination with other therapeutic agents for cancer therapy. Additionally, the role of PARP-1 in various biological processes is still not fully understood, making this compound a valuable tool for further research in this area.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It inhibits the activity of PARP-1, leading to the accumulation of DNA damage and ultimately cell death. This compound has several advantages for lab experiments, including a well-defined mechanism of action and a low toxicity profile. There are several future directions for the study of this compound, including the development of this compound derivatives and the study of this compound in combination with other therapeutic agents.

Scientific Research Applications

4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein that is involved in the regulation of cell growth and proliferation. This protein is overexpressed in various types of cancer, making it a potential target for cancer therapy. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

4-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-6-8-15(9-7-14)20(25)23-17-12-10-16(11-13-17)21-24-19-5-3-2-4-18(19)22(26)27-21/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCCDOJEYKERMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.